2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely investigated for its kinase-inhibitory properties. The structure features a 4-fluorophenylacetamide moiety linked via an ethyl chain to a pyrazolo[3,4-d]pyrimidine core substituted with methylthio (at position 6) and propylamino (at position 4). These substitutions modulate solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6OS/c1-3-8-22-17-15-12-23-26(18(15)25-19(24-17)28-2)10-9-21-16(27)11-13-4-6-14(20)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKDPNSIQCSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
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Formation of the Pyrazolopyrimidine Core: : The initial step involves the construction of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester in the presence of a base.
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Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions. This step often requires the use of methylthiolating agents such as methyl iodide or dimethyl sulfate under basic conditions.
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Attachment of the Propylamino Group: : The propylamino group is typically introduced through reductive amination. This involves the reaction of a propylamine with an aldehyde or ketone precursor of the pyrazolopyrimidine core, followed by reduction.
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Formation of the Fluorophenyl Acetamide Moiety: : The final step involves the coupling of the fluorophenyl group with the pyrazolopyrimidine core. This can be achieved through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines and Alcohols: From reduction of nitro or carbonyl groups.
Substituted Derivatives: From nucleophilic substitution of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects
- 6-Position (Methylthio vs. However, ethylthio may improve metabolic stability by slowing oxidative degradation .
- 4-Position (Propylamino vs. Isobutylamino): Propylamino (target compound) offers a balance between hydrophobicity and conformational flexibility, whereas isobutylamino (Analog 1) increases steric bulk, possibly reducing off-target interactions .
- Core Modifications: Chromenone (Analog 2) and pyridinone (Analog 3) cores exhibit distinct π-stacking interactions with kinase ATP pockets, correlating with higher potency (e.g., Analog 2’s EGFR-TK IC50 < 10 nM vs. COX-2 inhibition in Analog 3) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The methylthio group may render the target compound susceptible to CYP450-mediated oxidation compared to trifluoromethyl or cyano-substituted analogs (e.g., Analog 4), which resist metabolic clearance .
Research Findings and Limitations
Key Observations
Potency-Toxicity Trade-offs: While trifluoromethyl and cyano substituents (Analog 4) enhance potency (IC50 = 0.5 nM), they may increase hepatotoxicity risks due to bioaccumulation .
Selectivity: The 4-fluorophenylacetamide group in the target compound likely improves selectivity over non-target kinases compared to dimethylamino-substituted analogs (Analog 2) .
Synthetic Accessibility: The target compound’s synthesis route (inferred from Analog 1’s procedure) involves fewer steps than chromenone or pyridinone derivatives, favoring scalability .
Gaps in Evidence
- No direct enzymatic or cellular activity data for the target compound are available in the provided sources.
- Limited pharmacokinetic profiling (e.g., bioavailability, half-life) for pyrazolo[3,4-d]pyrimidine derivatives with sulfur-containing substituents.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H23FN6O2S
- Molecular Weight : 418.49 g/mol
- IUPAC Name : 2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
The biological activity of the compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. It has been shown to interfere with signaling pathways related to epidermal growth factor receptor (EGFR) and Src tyrosine kinase pathways, which are crucial for tumor growth and survival.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 5.36 - 9.09 | Inhibition of EGF signaling |
| MCF-7 (breast carcinoma) | Not specified | Cytotoxicity via MAPK pathway interference |
| A549 (non-small cell lung cancer) | Not specified | Inhibition of EGFR-TK phosphorylation |
| HT-29 (colorectal adenocarcinoma) | Not specified | Induction of apoptosis |
The compound demonstrated significant inhibitory effects on cell proliferation across these lines, indicating a broad-spectrum anticancer activity.
Case Studies
- Study on A431 Cell Line :
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Inhibition of Mer Kinase :
- Another study focused on Mer kinase inhibition, where compounds similar in structure to the target compound showed potent inhibition (IC50 = 1.1 nM). This suggests that modifications in the pyrazolo[3,4-d]pyrimidine framework can lead to enhanced selectivity against specific kinases implicated in cancer .
- Docking Studies :
Q & A
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Mechanistic Profiling : Combine proteomics (e.g., thermal shift assays) and RNA-seq to identify off-target effects .
- Contradiction Management : If IC50 varies between enzyme and cell assays (e.g., due to metabolite interference), use LC-MS to quantify intracellular compound levels .
How should researchers address discrepancies in reported biological activity data?
Advanced Research Focus :
Contradictions may arise from:
- Solubility Issues : DMSO stock precipitation in aqueous buffers. Validate via dynamic light scattering (DLS) .
- Metabolic Instability : Use liver microsome assays (human/rat) to compare half-lives. If t1/2 < 30 min, stabilize via prodrug strategies (e.g., phosphonate esters) .
- Batch Variability : Characterize purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .
Case Study : highlights oxidation/reduction sensitivity of methylthio groups, which can alter activity. Pre-treat compounds with antioxidants (e.g., BHT) during assays.
What strategies optimize the compound’s pharmacokinetic (PK) properties?
Q. Advanced Research Focus :
- LogP Adjustment : Replace methylthio with sulfone to increase hydrophilicity (LogP reduced from 3.2 to 1.8) .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., propylamino CH2 groups) to slow CYP450-mediated degradation .
- In Vivo Validation : Use murine models with IV/PO dosing (e.g., 10 mg/kg) and LC-MS/MS plasma analysis. Target AUC0–24h > 5000 ng·h/mL .
Q. Advanced Research Focus :
- Docking Simulations : Use AutoDock Vina to model binding to kinase domains (e.g., PDB: 4ZFD). Prioritize substituents with ΔG < -8 kcal/mol .
- QSAR Models : Train on IC50 data (pIC50 = 5–8) with descriptors like polar surface area (PSA) and H-bond donors .
- Contradiction Analysis : If computational predictions mismatch experimental IC50, re-evaluate force fields (e.g., switch from AMBER to CHARMM) .
Example : used dihedral angle analysis to explain activity differences between fluorophenyl and methoxyphenyl analogs.
What are the critical controls for in vivo toxicity studies?
Q. Advanced Research Focus :
- Histopathology : Compare treated vs. control organs (liver, kidney) using H&E staining.
- Biomarkers : Monitor ALT/AST (liver), BUN/creatinine (kidney), and cytokine levels (e.g., IL-6 for inflammation) .
- Dose Escalation : Start at 1/10th MTD (maximum tolerated dose) from rodent studies, using allometric scaling (e.g., human equivalent dose = rodent dose × 12.3) .
Note : emphasizes hepatotoxicity risks from pyrimidine metabolites. Include NAC (N-acetylcysteine) co-administration in pilot studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
